molecular formula C13H14O4 B12954355 2-(4-Formylphenoxy)ethyl 2-methylprop-2-enoate CAS No. 36840-99-0

2-(4-Formylphenoxy)ethyl 2-methylprop-2-enoate

Cat. No.: B12954355
CAS No.: 36840-99-0
M. Wt: 234.25 g/mol
InChI Key: TZYNBBKNRGRCLN-UHFFFAOYSA-N
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Description

2-(4-Formylphenoxy)ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C13H14O4 and a molecular weight of 234.248 g/mol . It is known for its unique structure, which includes a formyl group attached to a phenoxyethyl moiety, and a 2-methylprop-2-enoate ester group. This compound is used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Formylphenoxy)ethyl 2-methylprop-2-enoate typically involves the reaction of 4-(2-hydroxyethoxy)benzaldehyde with methacryloyl chloride . The reaction is carried out under anhydrous conditions using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Formylphenoxy)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(4-Carboxyphenoxy)ethyl 2-methylprop-2-enoate.

    Reduction: 2-(4-Hydroxyphenoxy)ethyl 2-methylprop-2-enoate.

    Substitution: Various substituted phenoxyethyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Formylphenoxy)ethyl 2-methylprop-2-enoate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and polymers.

    Biology: In the study of enzyme-catalyzed reactions involving aldehydes and esters.

    Medicine: As a precursor for the synthesis of pharmaceutical intermediates.

    Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Formylphenoxy)ethyl 2-methylprop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The formyl group can undergo nucleophilic addition reactions, while the ester group can participate in esterification and transesterification reactions. The phenoxy group can also engage in various substitution reactions, making this compound versatile in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxyphenoxy)ethyl 2-methylprop-2-enoate: Similar structure but with a hydroxy group instead of a formyl group.

    2-(4-Benzoylphenoxy)ethyl 2-methylprop-2-enoate: Contains a benzoyl group instead of a formyl group.

Uniqueness

2-(4-Formylphenoxy)ethyl 2-methylprop-2-enoate is unique due to the presence of both a formyl group and an ester group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications.

Biological Activity

2-(4-Formylphenoxy)ethyl 2-methylprop-2-enoate is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and polymer science. This compound is notable for its potential biological activities, which include anti-cancer properties, antimicrobial effects, and applications in drug delivery systems. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a phenoxy group attached to an ethyl chain with a vinyl group (methylprop-2-enoate). Its molecular formula is C13H14O4C_{13}H_{14}O_4, and it possesses unique properties that facilitate its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₄O₄
Molecular Weight234.25 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial in protecting cells from oxidative stress.
  • Inhibition of Tumor Growth : Research indicates that this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.

Anticancer Activity

A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in breast and colon cancer cells. The IC50 values were determined to be:

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)15
HT-29 (Colon Cancer)12

The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry analysis.

Antimicrobial Efficacy

In vitro testing against common pathogens revealed that the compound exhibited bactericidal activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results indicate the potential for developing new antimicrobial agents based on this compound.

Applications in Drug Delivery

The incorporation of this compound into polymer matrices has been explored for controlled drug delivery systems. Its ability to form hydrogels enhances the release profile of encapsulated drugs, improving therapeutic outcomes.

Properties

CAS No.

36840-99-0

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

2-(4-formylphenoxy)ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C13H14O4/c1-10(2)13(15)17-8-7-16-12-5-3-11(9-14)4-6-12/h3-6,9H,1,7-8H2,2H3

InChI Key

TZYNBBKNRGRCLN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCOC1=CC=C(C=C1)C=O

Origin of Product

United States

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